4-Methyl-3-(methylsulfonyl)benzonitrile
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Overview
Description
4-Methyl-3-(methylsulfonyl)benzonitrile is an organic compound with the molecular formula C9H9NO2S. It is a derivative of benzonitrile, characterized by the presence of a methyl group and a methylsulfonyl group attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(methylsulfonyl)benzonitrile typically involves the reaction of 4-methylbenzonitrile with a sulfonating agent such as methylsulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution reaction. The reaction conditions usually include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-(methylsulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride or organolithium compounds in aprotic solvents.
Major Products:
Oxidation: 4-Methyl-3-(methylsulfonyl)benzoic acid.
Reduction: 4-Methyl-3-(methylsulfonyl)benzylamine.
Substitution: Various substituted benzonitrile derivatives depending on the substituent introduced.
Scientific Research Applications
4-Methyl-3-(methylsulfonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(methylsulfonyl)benzonitrile depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved vary depending on the biological system being studied .
Comparison with Similar Compounds
4-Methylbenzonitrile: Lacks the methylsulfonyl group, making it less reactive in certain substitution reactions.
4-Methylsulfonylbenzoic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
4-Methyl-3-(methylsulfonyl)benzylamine: A reduction product of 4-Methyl-3-(methylsulfonyl)benzonitrile, with different chemical properties and uses.
Uniqueness: this compound is unique due to the presence of both a nitrile and a methylsulfonyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
4-methyl-3-methylsulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-7-3-4-8(6-10)5-9(7)13(2,11)12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYDFPZIZTYIML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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